2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure comprises:
- A 4-amino-1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3.
- A sulfanyl (-S-) linkage at position 3 of the triazole.
- An N-(3,4-dimethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-14-8-7-13(9-15(14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGYJKKOOKDGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been known to interact with various protein targets.
Mode of Action
It is known that 1,2,4-triazoles, which are structurally similar, can interact with their targets in a variety of ways, including acting as inhibitors.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazoles, have been found to interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions in significant ways
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on various studies.
Structural Overview
The compound features a triazole ring , an amino group , and a sulfanyl linkage , which contribute to its biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring, followed by substitution reactions to introduce the sulfanyl and acetamide groups. Common reagents include:
- Hydrogen peroxide for oxidation
- Lithium aluminum hydride for reduction
- Alkylating agents for substitution reactions
Antimicrobial Properties
Research indicates that compounds with similar triazole structures exhibit antimicrobial and antifungal activities. The mechanism often involves interference with fungal cell wall synthesis and inhibition of key enzymes necessary for microbial growth. For instance, derivatives have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example:
- In vitro studies reported IC50 values ranging from 2.57 µM to over 90% tumor inhibition in specific cell lines .
- Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide | Dichlorophenyl and triazole | Antimicrobial |
| N-(4-Chlorophenyl)-2-(5-(p-tolylamino)-4H-1,2,4-triazol-3-thio)acetamide | Similar triazole structure | Antifungal |
| N-(4-Fluorophenyl)-2-(5-(p-tolylamino)-triazol-3-thio)acetamide | Fluorinated phenyl group | Antimicrobial |
This table illustrates how structural variations influence biological activity, underscoring the importance of specific functional groups in determining pharmacological effects.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on human colon carcinoma cell lines, revealing a dose-dependent inhibition of cell viability with significant apoptotic activity .
- Enzyme Inhibition : Another research highlighted the compound's ability to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .
The biological activity of this compound is hypothesized to arise from its ability to bind to specific enzymes or receptors within target cells. Molecular docking studies suggest interactions with proteins involved in metabolic pathways critical for cell survival and proliferation.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring, which is crucial for its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125–8 μg/mL |
| Escherichia coli | 0.125–8 μg/mL |
| Candida albicans | 3.125 μg/mL |
The mechanism of action involves the inhibition of key enzymes in microbial cells, disrupting their growth and proliferation .
Anticancer Properties
Triazole derivatives have shown promise in cancer research due to their ability to inhibit tumor growth. Studies indicate that this compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Reduces viability of cancer cells in vitro.
- Induction of Apoptosis : Involves caspase activation.
- Cell Cycle Arrest : Causes arrest at the G1/S phase.
A notable study highlighted its effectiveness against multicellular spheroids of cancer cells, indicating potential for use in complex tumor models .
Enzyme Inhibition
The triazole ring structure is known to inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism and steroid hormone synthesis. This inhibition can lead to significant interactions with various drugs and biological pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with receptors involved in signaling pathways related to inflammation and cell growth. This could position it as a candidate for further investigation in inflammatory diseases .
Case Study 1: Antifungal Activity Comparison
A comparative study showed that triazole derivatives exhibited higher antifungal activity than traditional agents like ketoconazole against various fungal strains, highlighting the enhanced efficacy of this compound .
Case Study 2: Anticancer Screening
A systematic screening identified this compound as a promising candidate for further development due to its anticancer properties. It demonstrated significant activity against drug-sensitive and drug-resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Compound B : 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (AM31)
- Key Differences :
- Triazole substitution : 2-Hydroxyphenyl vs. 4-chlorophenyl in Compound A.
- Acetamide substitution : 4-Nitrophenyl vs. 3,4-dimethoxyphenyl.
- Impact: The hydroxyl group in AM31 enhances hydrogen bonding, while the nitro group increases electron-withdrawing effects, improving binding affinity to reverse transcriptase (Ki = 0.8 nM vs. Nevirapine’s 1.2 nM) .
Compound C : 2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Key Differences :
- Triazole substitution : Pyridin-4-yl vs. 4-chlorophenyl.
- Acetamide substitution : 3-Methylphenyl vs. 3,4-dimethoxyphenyl.
- Impact :
Pharmacological Activity Comparison
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | AM31 | Compound C |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.8 | ~2.5 |
| Solubility | Moderate (dimethoxy) | Low (nitro group) | Moderate (pyridine) |
| Metabolic Stability | High (methoxy groups resist oxidation) | Moderate (nitro reduction risk) | Low (pyridine metabolism) |
- Key Observations :
- Compound A’s 3,4-dimethoxyphenyl group improves solubility compared to AM31’s nitro-substituted analog.
- The chlorophenyl group enhances stability compared to furan-based derivatives (e.g., Compound D) .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves condensation reactions between 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives. Key intermediates include:
- 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol : Prepared via cyclization of thiocarbazides or thiosemicarbazides under acidic conditions.
- N-(3,4-dimethoxyphenyl)acetamide : Synthesized by acetylation of 3,4-dimethoxyaniline.
Reaction optimization often requires pH control (e.g., NaOH/EtOH) and temperature modulation (60–80°C). Yields range from 50–70%, with purification via recrystallization (ethanol/water) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole-thiol synthesis | HCl, reflux, 6h | 65 | |
| Acetamide coupling | K₂CO₃, DMF, 70°C, 12h | 58 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- NMR (¹H/¹³C) : Critical for confirming substituent positions. Key signals include:
- Sulfanyl proton : δ 3.8–4.2 ppm (broad, exchangeable).
- Aromatic protons : δ 6.8–7.5 ppm (split due to chloro and methoxy groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) achieve >95% purity .
- X-ray crystallography : Resolves conformational details (e.g., triazole ring planarity, dihedral angles between substituents) .
Q. Table 2: Key NMR Assignments
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH (acetamide) | 10.2–10.5 | Singlet |
| OCH₃ (dimethoxy) | 3.75–3.85 | Singlet |
Q. How do the 4-chlorophenyl and 3,4-dimethoxyphenyl groups influence physicochemical properties?
- Lipophilicity : The 4-chlorophenyl group increases logP (~2.8), while dimethoxyphenyl enhances solubility in polar aprotic solvents (e.g., DMSO).
- Electronic effects : Chlorine withdraws electrons, stabilizing the triazole ring; methoxy groups donate electrons, modulating reactivity .
Advanced Research Questions
Q. How can computational chemistry predict biological activity or interaction mechanisms?
- Quantum mechanical calculations : Optimize geometry (DFT/B3LYP/6-31G*) to identify electrophilic sites for target binding.
- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. For example, the triazole moiety shows affinity for ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
Q. Example Workflow :
Generate 3D conformers (OpenBabel).
Dock to PDB:1ATP (tyrosine kinase).
Analyze binding energy (< -8 kcal/mol suggests high affinity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Cross-validation : Replicate assays under standardized conditions (e.g., IC₅₀ in triplicate, same cell line).
- Meta-analysis : Compare structural analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to confirm mechanism .
Case Study : Discrepancies in anti-inflammatory activity ( vs. 16) were resolved by adjusting cell culture media (fetal bovine serum concentration) to minimize off-target effects .
Q. What experimental approaches optimize SAR studies for triazole-acetamide derivatives?
- Fragment-based design : Systematically modify:
- High-throughput screening : Test 100+ analogs in parallel for activity against a target panel.
- Crystallographic SAR : Co-crystallize derivatives with targets (e.g., cytochrome P450) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
